Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1) is a secondary aminofunctional dipodal silane characterized by a central secondary amine flanked by two trimethoxysilylpropyl groups. Unlike conventional monopodal silanes, its bis-alkoxysilane structure provides six hydrolyzable methoxy groups per molecule, enabling the formation of hyper-crosslinked siloxane networks . In industrial procurement, it is primarily sourced as an advanced adhesion promoter, crosslinking agent, and surface modifier for demanding epoxy, polyurethane, and phenolic resin systems . Its secondary amine functionality offers controlled reactivity and extended shelf stability in formulated resins, while the methoxy groups ensure rapid moisture-cured adhesion build . It is the preferred choice for applications requiring extreme durability in aggressive aqueous, high-temperature, or corrosive environments where standard primary aminosilanes fail.
Substituting Bis(trimethoxysilylpropyl)amine with conventional monopodal alternatives like 3-aminopropyltrimethoxysilane (APTMS) or 3-aminopropyltriethoxysilane (APTES) fundamentally compromises the hydrolytic stability of the bond line [1]. Monopodal silanes can form a maximum of three siloxane bonds to a substrate, making them highly susceptible to desorption and bond degradation in aqueous, acidic, or basic environments [1]. When a single siloxane bond hydrolyzes in a monopodal system, the molecule is prone to complete detachment. In contrast, the dipodal architecture of Bis(trimethoxysilylpropyl)amine anchors to the substrate with up to six bonds; even if partial hydrolysis occurs, the molecule remains tethered by the remaining bonds, allowing the network to self-heal rather than fail [1]. Furthermore, substituting with the ethoxy analog (bis(triethoxysilylpropyl)amine) drastically reduces the moisture-cure rate, negatively impacting process throughput in rapid-cure manufacturing lines.
Thermodynamic calculations and empirical testing in aqueous environments demonstrate that dipodal silanes exhibit an intrinsic hydrolytic stability approximately 10,000 times greater than conventional monopodal silane coupling agents[1]. While monopodal silanes like APTMS form up to three Si-O bonds, Bis(trimethoxysilylpropyl)amine forms up to six, creating a hyper-crosslinked interphase that resists dissociation even in aggressive moisture conditions [1].
| Evidence Dimension | Intrinsic hydrolytic stability (resistance to Si-O-Si dissociation) |
| Target Compound Data | ~10,000x greater stability (up to 6 substrate bonds) |
| Comparator Or Baseline | Conventional monopodal silanes (e.g., APTMS/APTES) (up to 3 substrate bonds) |
| Quantified Difference | ~10,000-fold increase in hydrolytic resistance |
| Conditions | Aqueous immersion and aggressive environmental exposure |
Procurement teams specifying coatings or adhesives for marine, biomedical, or outdoor applications must select this dipodal silane to prevent catastrophic delamination under moisture stress.
In the fabrication of hybrid plastic-PDMS microfluidic devices, standard APTES primers suffer from hydrolytic bond failure and delamination below 15 psi when exposed to aqueous environments [1]. The incorporation of Bis(trimethoxysilylpropyl)amine into the primer system dramatically enhances the mechanical integrity of the interface. Testing on polycarbonate-PDMS blister structures revealed that dipodal-enhanced interfaces maintain stability up to 30 psi across extreme pH ranges (pH -1 to 15) and withstand greater than 60 psi under standard acidic-to-basic conditions (pH 0 to 15), vastly outperforming direct APTES bonding[1].
| Evidence Dimension | Delamination pressure in aqueous environments |
| Target Compound Data | >60 psi tolerance (at pH 0 to 15) |
| Comparator Or Baseline | Direct APTES primer (<15 psi tolerance) |
| Quantified Difference | >4x increase in delamination pressure tolerance |
| Conditions | Polycarbonate-PDMS blister test structures exposed to aqueous solutions |
For manufacturers of active microfluidics and lab-on-a-chip devices, using this specific dipodal silane prevents device failure and leakage under high-pressure fluid flow.
The selection of the methoxy ester version, Bis(trimethoxysilylpropyl)amine, over its ethoxy counterpart directly impacts manufacturing cycle times. The methoxy groups offer a significantly faster reaction with moisture, translating to rapid cure and immediate adhesion build . Simultaneously, its secondary amino functionality provides improved shelf stability when formulated into epoxy or polyurethane resin systems, avoiding the premature gelation often caused by the high reactivity of primary amines found in standard aminosilanes .
| Evidence Dimension | Cure speed and formulation stability |
| Target Compound Data | Rapid moisture cure (methoxy groups) + high shelf stability (secondary amine) |
| Comparator Or Baseline | Bis(triethoxysilylpropyl)amine (slower cure) and APTMS (lower shelf stability due to primary amine) |
| Quantified Difference | Faster adhesion build than ethoxy analogs; extended shelf life vs. primary amines |
| Conditions | System formulation in epoxy/urethane resins and subsequent moisture curing |
Buyers optimizing for high-throughput manufacturing lines require the rapid cure of the methoxy silane, while formulators benefit from the extended shelf life provided by the secondary amine.
Leveraging its 10,000-fold increase in hydrolytic stability, Bis(trimethoxysilylpropyl)amine is the premier adhesion promoter for epoxy and polyurethane coatings exposed to harsh, wet environments[1]. It prevents moisture-induced delamination on metal substrates far more effectively than standard monopodal aminosilanes.
Based on its ability to withstand >60 psi of delamination pressure across a broad pH range, this compound is critical for priming polycarbonate and PMMA substrates prior to PDMS plasma bonding, ensuring leak-free operation in active micro-pumps and mixers [2].
The rapid hydrolysis of its six methoxy groups combined with the shelf-stability of its secondary amine makes it an ideal crosslinker for one-component, moisture-curing polyurethane and silane-modified polymer (SMP) sealants, accelerating production cycles without sacrificing pot life .
Corrosive;Environmental Hazard